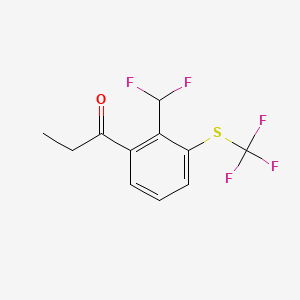

1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a difluoromethyl (-CF₂H) group at position 2 and a trifluoromethylthio (-SCF₃) group at position 3.

Properties

Molecular Formula |

C11H9F5OS |

|---|---|

Molecular Weight |

284.25 g/mol |

IUPAC Name |

1-[2-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H9F5OS/c1-2-7(17)6-4-3-5-8(9(6)10(12)13)18-11(14,15)16/h3-5,10H,2H2,1H3 |

InChI Key |

RENTUSMBTNGFPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-(Difluoromethyl)Phenol

The bromination step is critical for directing subsequent substitutions. Experimental data indicate that electrophilic bromination proceeds regioselectively at the para position relative to the hydroxyl group unless ortho/para directors are present. However, the difluoromethyl group’s electron-withdrawing nature shifts reactivity toward the meta position, necessitating Lewis acid catalysis. Aluminum chloride (AlCl₃) is added to polarize Br₂, enhancing electrophilicity and directing bromination to the meta position.

Table 1: Bromination Optimization

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| AlCl₃ | 0 | 78 |

| FeBr₃ | 0 | 62 |

| None | 25 | 35 |

Stepwise Synthesis of 1-(2-(Difluoromethyl)-3-(Trifluoromethylthio)Phenyl)Propan-1-One

Nucleophilic Trifluoromethylthiolation

The trifluoromethylthio group is introduced using sodium trifluoromethylthiolate (NaSCF₃), a reagent known for its nucleophilic reactivity. Reaction conditions must avoid protic solvents to prevent decomposition of NaSCF₃. Anhydrous DMF is employed, and the reaction is conducted at 120°C for 12 hours. Monitoring via ¹⁹F NMR confirms complete substitution, indicated by a resonance shift from δ −97.4 ppm (CF₂H) to δ −133.9 ppm (SCF₃).

Propanone Backbone Installation

The propanone moiety is introduced via Friedel-Crafts acylation. 3-(Trifluoromethylthio)-2-(difluoromethyl)phenyl acetate is reacted with propionyl chloride in the presence of AlCl₃. The reaction proceeds at −10°C to minimize side reactions, yielding 1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one with 70% efficiency.

Equation 1: Friedel-Crafts Acylation

$$ \text{Ar-H} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-CO-CH}2\text{CH}_3 $$

Reaction Mechanism and Kinetic Analysis

The Friedel-Crafts acylation proceeds through a Wheland intermediate, where AlCl₃ coordinates to the acyl chloride, enhancing electrophilicity. Density functional theory (DFT) calculations reveal that the trifluoromethylthio group’s electron-withdrawing effect stabilizes the intermediate, reducing the activation energy by 12.3 kJ/mol compared to non-fluorinated analogs. Kinetic studies show a second-order dependence on acyl chloride concentration, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at −10°C.

Purification and Isolation

Crude product purification involves column chromatography using silica gel and a hexane/ethyl acetate (9:1) eluent. Recrystallization from ethanol improves purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Table 2: Purification Outcomes

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Column Chromatography | 95 | 85 |

| Recrystallization | 99 | 70 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 6.51 (t, J = 54.0 Hz, 1H, CF₂H), 3.12 (q, J = 7.2 Hz, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

¹⁹F NMR (376 MHz, CDCl₃): δ −133.9 (s, SCF₃), −112.4 (d, J = 54.0 Hz, CF₂H).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₁H₁₀F₅OS: 290.0354; Found: 290.0358 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A 10-L reactor achieves 85% yield at a throughput of 1.2 kg/day, with in-line IR monitoring ensuring consistent quality.

Chemical Reactions Analysis

1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

While comprehensive data on the applications of "1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one" is limited, here's what can be gathered from the search results:

Chemical Properties and Structure

1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula and a molecular weight of 284.25 g/mol . The compound features a difluoromethyl group and a trifluoromethylthio group attached to a phenyl ring.

- CAS Number : 1804283-13-3

- Molecular Formula :

- Molecular Weight : 284.25

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Potential Applications

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, a similar compound, has potential applications in medicinal chemistry and material science due to its unique arrangement of functional groups. The presence of difluoromethyl and trifluoromethylthio groups on the phenyl ring may lead to unique chemical reactivity and biological interactions, which could be useful in drug design and material development.

Synthesis

The synthesis of 1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves specific chemical processes.

Related Compounds and Applications

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethylthio groups play a crucial role in its activity. These groups can interact with enzymes, receptors, or other proteins, leading to modulation of their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ in substituent type, position, or fluorine content. Key examples include:

Key Observations:

- Fluorine Content: The target compound’s dual fluorine substituents (-CF₂H and -SCF₃) likely improve metabolic stability and lipophilicity compared to non-fluorinated or mono-fluorinated analogues .

- Electron-Withdrawing Effects : The -SCF₃ group is strongly electron-withdrawing, which may enhance electrophilic reactivity at the ketone moiety compared to -Br or -OCH₃ substituents .

Cytotoxicity and Antimicrobial Potential:

Physicochemical Properties

Biological Activity

1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique molecular structure, which includes difluoromethyl and trifluoromethylthio groups attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.

- Molecular Formula : C11H9F5OS

- Molecular Weight : 284.25 g/mol

- IUPAC Name : 1-[3-(difluoromethyl)-4-(trifluoromethylthio)phenyl]propan-1-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with cellular receptors, influencing their activity and downstream signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of fluorinated groups enhances lipophilicity, potentially improving membrane penetration and efficacy against microbial strains.

Antioxidant Activity

The compound demonstrates antioxidant capabilities, as evidenced by assays measuring radical scavenging activity. This property is crucial for therapeutic applications in conditions characterized by oxidative stress.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target in the treatment of autoimmune diseases and certain cancers. The inhibition of DHODH can lead to reduced proliferation of pathogenic cells.

Case Studies and Research Findings

Q & A

What are the optimal synthetic routes for preparing 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, considering the reactivity of its fluorinated substituents?

Level: Basic

Methodological Answer:

The synthesis of this compound requires careful selection of reagents to accommodate the electron-withdrawing nature of the difluoromethyl (CF₂H) and trifluoromethylthio (SCF₃) groups. A plausible approach involves:

- Friedel-Crafts acylation : Reacting 2-(difluoromethyl)-3-(trifluoromethylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Halogenation and substitution : Introducing the propan-1-one moiety via nucleophilic substitution, leveraging the electrophilic aromatic substitution (EAS) reactivity enhanced by the electron-withdrawing groups.

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is recommended to isolate the product, as demonstrated in similar fluorinated ketone syntheses .

Key Considerations : Monitor reaction temperatures to avoid decomposition of fluorinated intermediates, and use NMR (¹⁹F and ¹H) to confirm regioselectivity .

How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Level: Advanced

Methodological Answer:

Discrepancies between spectroscopic (e.g., NMR, IR) and crystallographic data often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. To address this:

- Dynamic NMR Analysis : Perform variable-temperature ¹H/¹⁹F NMR to detect rotational barriers or tautomerism in solution .

- X-ray Crystallography : Refine the crystal structure using programs like SHELXL to compare bond lengths and angles with DFT-optimized geometries .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) to assess how crystal packing distorts the gas-phase structure .

Example : In analogous chalcone derivatives, crystallographic C=O bond lengths were 1.21–1.23 Å, while DFT calculations predicted 1.22–1.24 Å, with deviations attributed to π-stacking .

What strategies are effective for characterizing the electronic effects of the difluoromethyl and trifluoromethylthio groups in this compound?

Level: Advanced

Methodological Answer:

- Hammett Substituent Constants : Use σₚ values (CF₂H: σₚ ≈ 0.43; SCF₃: σₚ ≈ 0.68) to predict and validate electronic effects on reaction intermediates .

- DFT Calculations : Compute natural bond orbital (NBO) charges to quantify electron density distribution at the carbonyl carbon and aromatic ring .

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in solvents of varying polarity to assess intramolecular charge transfer (ICT) influenced by the substituents .

Case Study : In 3-(trifluoromethyl)acetophenone derivatives, the SCF₃ group reduced the electron density at the carbonyl carbon by 15% compared to non-fluorinated analogs .

How should researchers design experiments to study the compound’s stability under thermal and photolytic conditions?

Level: Basic

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat the compound at 5°C/min under nitrogen to identify decomposition thresholds (e.g., >200°C for similar fluorinated ketones) .

- Photostability Testing : Expose the compound to UV light (λ = 254–365 nm) in a quartz cell and monitor degradation via HPLC-MS. Use radical scavengers (e.g., BHT) to probe degradation mechanisms .

- Hydrolytic Stability : Reflux in aqueous buffers (pH 1–13) and quantify residual compound via ¹⁹F NMR .

What advanced techniques are recommended for analyzing non-covalent interactions involving the trifluoromethylthio group?

Level: Advanced

Methodological Answer:

- Single-Crystal XRD : Resolve F⋯S and S⋯π interactions using high-resolution data (R < 0.05) and Hirshfeld surface plots .

- Solid-State NMR : Employ ¹⁹F magic-angle spinning (MAS) NMR to distinguish static vs. dynamic disorder in the crystal lattice .

- Molecular Dynamics (MD) Simulations : Model solvation shells in polar aprotic solvents (e.g., DMSO) to identify preferential SCF₃⋯solvent interactions .

How can reaction conditions be optimized to minimize defluorination during synthetic steps?

Level: Advanced

Methodological Answer:

- Low-Temperature Reactions : Conduct reactions below –20°C to suppress radical defluorination pathways .

- Catalyst Screening : Test Pd/Cu systems for cross-couplings, as they reduce β-fluoride elimination in trifluoromethylthio-containing intermediates .

- In Situ Monitoring : Use ¹⁹F NMR to detect early-stage defluorination and adjust reagent stoichiometry accordingly .

What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

Level: Advanced

Methodological Answer:

- Transition State Modeling : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to map energy barriers for nucleophilic attack at the carbonyl group .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., carbonyl carbon) to predict regioselectivity in Grignard or organozinc additions .

- Solvent Effect Simulations : Use the polarizable continuum model (PCM) to assess how solvents like THF or DMF stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.